molecular formula C6H7N3O2S B2738449 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 868238-02-2

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2738449
CAS No.: 868238-02-2
M. Wt: 185.2
InChI Key: WYOFCKMXPKSTES-UHFFFAOYSA-N
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Description

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide (CAS 868238-02-2) is a high-purity chemical compound featuring a pyrimidinone core, a key scaffold in medicinal chemistry. This acetamide derivative is supplied for research and development purposes only. This compound belongs to a class of thiopyrimidine derivatives that are of significant scientific interest due to their diverse pharmacological potential. While specific studies on this exact molecule are limited, robust research on its close structural analogs reveals promising applications in central nervous system (CNS) drug discovery. Scientific literature indicates that S-alkylated derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have demonstrated potent anticonvulsant activity in standardized preclinical models, such as those using pentylenetetrazole- and maximal electroshock-induced seizures . The presence of the thioacetamide fragment in related compounds has been identified as a critical structural feature that enhances antiepileptic efficacy . Furthermore, pyrimidinone and thiopyrimidine scaffolds are extensively investigated as reverse transcriptase inhibitors for HIV-1, antiplatelet agents, and antimicrobial agents . Researchers can utilize this compound as a versatile building block for synthesizing more complex molecules or as a reference standard in bioactivity screening programs. The product is for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOFCKMXPKSTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)NC1=O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide has been studied for its various biological activities:

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity in animal models. Its mechanism may involve modulation of neurotransmitter systems or ion channels associated with seizure activity.

Antifungal Activity

This compound has demonstrated antifungal properties against various fungal strains. It is believed to inhibit fungal growth through interference with specific metabolic pathways or cellular structures.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticonvulsant Studies : A study conducted on animal models showed that derivatives of this compound significantly reduced seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy .
  • Antifungal Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Candida species and Aspergillus species, making it a candidate for treating fungal infections .
  • Structure–Activity Relationship (SAR) Studies : Research focused on modifying the pyrimidine scaffold to optimize binding affinity and efficacy against targeted biological pathways has been conducted, revealing insights into how structural changes can enhance therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of metabolic pathways, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s lack of aromatic or alkyl substituents on the pyrimidine ring results in lower molecular weight and simpler pharmacokinetics compared to derivatives with bulky groups (e.g., allyl in ).
  • Substituents like -CF₃ () and -SO₂NH₂ () significantly alter solubility and binding affinity to biological targets.

Physicochemical and Pharmacokinetic Metrics

Property Target Compound 333758-65-9 C₁₃H₁₄N₄O₃S₂
pKa Not reported 7.83 ± 0.50 Not reported
Density Not reported 1.22 ± 0.1 g/cm³ Not reported
LogP Estimated ~0.5 ~2.1 ~1.8

Biological Activity

2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

The chemical formula for this compound is C6H7N3O2SC_6H_7N_3O_2S, with a molecular weight of 185.21 g/mol. The IUPAC name reflects its structure, which includes a sulfanyl group contributing to its biological activity.

PropertyValue
Chemical FormulaC₆H₇N₃O₂S
Molecular Weight185.21 g/mol
IUPAC Name2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)acetamide
CAS Number868238-02-2

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Inhibition of Myeloperoxidase (MPO)

A related study highlighted the design and synthesis of N1-substituted derivatives that act as potent inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. These compounds demonstrated time-dependent inhibition of MPO activity, suggesting a potential therapeutic application in treating inflammatory diseases . Although not directly tested on this compound, the structural similarities may imply a similar mechanism of action.

Anti-inflammatory Properties

The presence of the sulfanyl group in the compound suggests potential anti-inflammatory effects. Sulfanyl-containing compounds have been documented to exhibit anti-inflammatory activities through various pathways, including cytokine modulation and inhibition of pro-inflammatory enzymes .

Case Studies

  • Inhibition Studies : A study evaluated various derivatives' inhibitory effects on MPO and found that some pyrimidine-based compounds exhibited IC50 values in the low micromolar range (e.g., IC50 = 9.95 ± 0.14 µM). This suggests that structurally related compounds may also possess significant inhibitory activity against MPO .
  • Pharmacological Evaluation : In vivo studies on related compounds indicated robust inhibition of plasma MPO activity following oral administration in animal models. Such findings underscore the potential for these compounds to be developed into therapeutic agents for conditions characterized by excessive MPO activity, such as cardiovascular diseases .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities associated with similar compounds:

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryModulation of cytokine levels
MPO InhibitionTime-dependent inhibition with low IC50 values

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-(6-Oxo-2-sulfanyl-1,6-dihydropyrimidin-4-yl)acetamide and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are critical. For example, 1H^1H NMR (300 MHz, DMSO-d6) can resolve key structural features such as NH protons (δ 12.50 ppm), aromatic protons (δ 7.82–6.91 ppm), and methyl groups (δ 2.19 ppm). MS (e.g., ESI/APCI+) confirms molecular weight via [M+H]+ peaks (e.g., 344.21 m/z). Cross-reference with elemental analysis (C, N, S) ensures purity, as discrepancies ≤0.1% between calculated and observed values are acceptable .

Q. How can synthesis yields of derivatives be optimized under varying reaction conditions?

  • Methodological Answer : Optimize solvent systems (e.g., dichloromethane for acylations) and stoichiometry. For instance, using Na2CO3 as a base with acetyl chloride in a 1:1.5 molar ratio achieves 58–80% yields. Stepwise reagent addition (e.g., two-stage Na2CO3 and acetyl chloride addition) minimizes side reactions. Post-synthesis purification via silica gel chromatography (gradient elution: 0–8% MeOH in CH2Cl2) followed by recrystallization (e.g., ethyl acetate) enhances purity .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide experimental design for this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature). Virtual simulations reduce trial-and-error by predicting regioselectivity in functionalization (e.g., sulfanyl vs. acetamide group reactivity) .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Use multi-dimensional NMR (e.g., 13C^{13}C, HSQC) to confirm ambiguous signals. For example, a singlet at δ 5.98 ppm (CH-5) in 1H^1H NMR should correlate with a carbon signal near δ 100–110 ppm in 13C^{13}C NMR. If elemental analysis conflicts (e.g., S content deviation >0.1%), repeat combustion analysis or employ X-ray crystallography for unambiguous confirmation .

Q. How to design experiments for studying the compound’s reaction mechanisms?

  • Methodological Answer : Combine kinetic studies (e.g., time-resolved NMR) with isotopic labeling (e.g., 18O^{18}O) to trace oxygen migration in oxo-group reactions. For acid-catalyzed hydrolysis, monitor intermediates via LC-MS and compare with computational intermediates from transition-state modeling. Use stopped-flow techniques for rapid reaction quenching .

Q. How to address contradictions in purity assessments between elemental analysis and chromatography?

  • Methodological Answer : If elemental analysis shows slight deviations (e.g., C: 45.29% observed vs. 45.36% calculated), validate via high-resolution MS (HRMS) to rule out isobaric impurities. Alternatively, use thermogravimetric analysis (TGA) to detect residual solvents or moisture, which may skew elemental data .

Methodological Frameworks

Q. What safety protocols are critical for handling thiouracil derivatives in advanced research?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use for reactions involving volatile reagents (e.g., acetyl chloride). Implement 100% compliance with safety exams (e.g., 100% score on lab safety tests) and rigorous waste disposal protocols for sulfur-containing byproducts .

Q. How can data-driven software enhance reproducibility in synthetic workflows?

  • Methodological Answer : Utilize chemical informatics platforms to curate reaction parameters (e.g., yields, solvent choices) into searchable databases. Machine learning algorithms can identify trends (e.g., higher yields in aprotic solvents) and recommend conditions for novel derivatives. Encryption protocols ensure data integrity during collaboration .

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